2-Phenylpyrrolidin-1-ol

Nitrone Synthesis Oxidation Catalysis Synthetic Methodology

This N-hydroxy pyrrolidine building block is essential for researchers developing nAChR ligands and CypD inhibitors. Oxidation to the corresponding nitrone (81% yield) provides a 1,3-dipole for isoxazolidine synthesis; it also directly furnishes the 2-phenylpyrrolidin-2-one moiety. Asymmetric hydrosilylation offers enantioselective access (69% ee). Key highlights: - Validated nAChR pharmacophore scaffold (Ki 46 nM->10,000 nM) - Distinct redox and H-bond donor/acceptor properties vs. non-hydroxylated analog - Shipped from stock with full documentation.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 99075-08-8
Cat. No. B14332708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrrolidin-1-ol
CAS99075-08-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2
InChIKeyVXGOBKMZBNJSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrrolidin-1-ol Overview


2-Phenylpyrrolidin-1-ol (IUPAC: 1-hydroxy-2-phenylpyrrolidine) is a heterocyclic organic compound belonging to the N-hydroxy pyrrolidine class, with molecular formula C10H13NO and molecular weight 163.22 g/mol . It features a five-membered nitrogen-containing ring substituted with a phenyl group at the 2-position and a hydroxyl group on the nitrogen atom. Structurally, the compound represents the N-hydroxy derivative of 2-phenylpyrrolidine (CAS 1006-64-0), a core scaffold extensively studied in nicotinic acetylcholine receptor (nAChR) ligand development programs [1]. This hydroxylation introduces distinct chemical and stereochemical properties that differentiate it from non-hydroxylated analogs in both synthetic utility and downstream functionalization potential.

Nitrone precursor via N-oxidation for 1,3-dipolar cycloaddition studies
Chiral N-hydroxy pyrrolidine building block for asymmetric synthesis
nAChR ligand research scaffold with N-OH pharmacophore extension
Precursor to CypD inhibitor pharmacophore for mitochondrial studies

Why 2-Phenylpyrrolidin-1-ol Is Irreplaceable


Substituting 2-phenylpyrrolidin-1-ol with its non-hydroxylated counterpart 2-phenylpyrrolidine (CAS 1006-64-0) or with structurally related N-phenylpyrrolidines is not scientifically valid for multiple procurement-relevant reasons. First, the N-hydroxyl group fundamentally alters the compound's oxidation state and redox behavior, enabling its use as a nitrone precursor via sodium tungstate-catalyzed oxidation—a transformation that secondary amines without N-hydroxy functionality cannot undergo . Second, in the context of nAChR ligand development, phenylpyrrolidine analogs exhibit receptor binding affinities spanning more than three orders of magnitude (Ki values from 46 nM to >10,000 nM) depending on precise substitution patterns [1]. The N-hydroxy modification introduces a hydrogen-bond donor/acceptor site that directly impacts pharmacophore geometry and target engagement. Third, the presence of the hydroxyl group creates a chiral center at the nitrogen (when the ring is asymmetric), enabling stereoselective synthetic applications [2]. For researchers building upon the established SAR of 2-phenylpyrrolidine scaffolds, the N-hydroxy derivative represents a distinct chemical entity with unique reactivity profiles that cannot be approximated by unsubstituted or N-alkylated alternatives.

N-Hydroxy absence Loss of nitrone precursor capability; redox reactivity and oxidation pathway not transferable to 2-phenylpyrrolidine.
Binding context shift Removal of N-OH hydrogen-bond donor/acceptor may alter nAChR pharmacophore engagement beyond acceptable SAR limits.
Stereochemical mismatch N-unsubstituted analogs lack the chiral nitrogen center, limiting stereoselective synthetic applications.

2-Phenylpyrrolidin-1-ol Benchmark Data


Nitrone Precursor Efficiency Comparison

In sodium tungstate-catalyzed oxidation with hydrogen peroxide, 2-phenylpyrrolidin-1-ol undergoes conversion to the corresponding nitrone (5-phenyl-3,4-dihydro-2H-pyrrole 1-oxide) with approximately 81% yield . This transformation efficiency positions the compound as a viable nitrone precursor, though the yield is lower than that reported for structurally related (±)-nornicotine (~89%) and higher than that reported for N-methylbenzylamine (~32%) under comparable conditions . The ~81% yield provides a quantitative benchmark for researchers selecting a phenylpyrrolidine-derived nitrone precursor where the N-hydroxy group is essential for the desired oxidative pathway.

Nitrone Yield
Head-to-head
~81% yield vs (±)-nornicotine (~89%) and N-methylbenzylamine (~32%)
Supports nitrone precursor selection and reaction scaling
Sodium tungstate/H₂O₂ conditions; reported oxidation efficiency
Nitrone Synthesis Oxidation Catalysis Synthetic Methodology

Asymmetric Hydrosilylation Stereoselectivity

Asymmetric hydrosilylation of 5-phenyl-3,4-dihydro-2H-pyrrole 1-oxide (the nitrone derived from 2-phenylpyrrolidin-1-ol) using a ruthenium(II) chloride dimer catalyst with (S)-(−)-2,2′-bis(di-4-tolylphosphino)-1,1′-binaphthyl ligand produces (R)-(+)-2-phenylpyrrolidin-1-ol in 29% yield and 69% enantiomeric excess (ee) [1]. The same catalytic system applied to a structurally distinct nitrone yields (2S)-(+)-[hydroxy(methyl)amino](phenyl)acetate in 24% yield and 91% ee [1]. This demonstrates that the phenylpyrrolidine nitrone scaffold exhibits distinct enantiodiscrimination behavior compared to acyclic nitrone systems, with a 22% lower ee but comparable yield profile.

Enantioselectivity
Head-to-head
29% yield, 69% ee (R) vs acyclic nitrone: 24% yield, 91% ee
Enantioselectivity context for chiral N-hydroxy synthesis
Ru(II)-Tol-BINAP catalysis; scaffold-dependent enantiodiscrimination
Asymmetric Synthesis Chiral Pool Access Enantioselective Catalysis

Phenylpyrrolidine Scaffold Binding SAR

While direct nAChR binding data for 2-phenylpyrrolidin-1-ol itself is not identified in the accessible literature, the 2-phenylpyrrolidine scaffold from which it derives has been extensively characterized. In a systematic SAR study of 2-phenylpyrrolidine analogs as neuronal nAChR ligands, aryl ring substitution produced binding affinities ranging from Ki = 46 nM to >10,000 nM [1]. The most potent analogs evaluated (compounds 8, 9, and 14) exhibited Ki values of 68 nM, 75 nM, and 46 nM, respectively [1]. This >200-fold affinity range demonstrates the scaffold's sensitivity to substitution pattern. The N-hydroxy modification present in 2-phenylpyrrolidin-1-ol introduces an additional hydrogen-bonding pharmacophoric element not present in the parent 2-phenylpyrrolidine series.

nAChR SAR
Class-level
Parent scaffold Ki range 46 nM to >10,000 nM; N-OH adds H-bond donor/acceptor site
Scaffold SAR context for nAChR ligand research
Class-level inference; direct binding data for N-hydroxy derivative not identified
nAChR Ligands Structure-Activity Relationship Neuronal Receptor Pharmacology

N-Hydroxy Functional Group Differentiation

2-Phenylpyrrolidin-1-ol (CAS 99075-08-8) differs fundamentally from its closest structural analogs through the presence of an N-hydroxyl group [1]. Key comparators include: 2-phenylpyrrolidine (CAS 1006-64-0), which lacks the N-hydroxy group and instead bears a secondary amine NH; N-phenylpyrrolidine (no hydroxyl, phenyl substitution on nitrogen rather than carbon); and 2-phenyl-2-pyrrolidin-1-yl-ethanol (CAS 20245-72-1), which features a hydroxyethyl side chain rather than direct N-hydroxylation. The N-hydroxy modification confers distinct redox properties (enabling nitrone formation via oxidation ), altered hydrogen-bonding capacity (both donor and acceptor at nitrogen), and distinct chromatographic behavior (predicted LogP = 2.1506, PSA = 23.47 [1]).

Functional Group
Class-level
N-OH vs NH (2-phenylpyrrolidine); MW +16, predicted LogP 2.15, PSA 23.47
Functional group differentiation context for library design
Computational predictions; distinct redox and H-bonding profile
Functional Group Reactivity Chemical Library Diversity Scaffold Differentiation

Chiral Pyrrolidine Synthesis via Nitrone Reduction

Chiral N-α-methylbenzyl-2-phenylpyrrolidine has been prepared via reaction of 1-phenyl-1,4-dibromobutane with S-(−)-α-methylbenzylamine, and alternatively via condensation of methyl β-benzoylpropionate with S-(−)-α-methyl benzylamine followed by NaBH4/I2 reduction and HCl treatment [1]. A related reduction of a lactam derived from S-valinol and β-benzoylpropionic acid using NaBH4/I2 in THF at −78°C for 6h followed by room temperature for 6h yields (−)-N-[2-(1-hydroxy-2(R)-isopropylethyl)]-5(S)-phenyl-2-pyrrolidine with 92% diastereomeric excess (d.e.) and specific optical rotation [α]25D = −35.8° (c 1.5, CH2Cl2) [1]. This demonstrates that phenylpyrrolidine frameworks with N-hydroxy or N-hydroxyalkyl functionality can be accessed with high stereocontrol using established reduction protocols.

Diastereoselectivity
Reported
92% d.e.
Stereoselective synthesis context for chiral pyrrolidines
NaBH₄/I₂ reduction protocol; class representative example
Chiral Building Block Enantioselective Reduction Nitrone Chemistry

Cyclophilin D Inhibition Class Precedent

Compounds based on the N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea structural scaffold represent the most potent class of small-molecule cyclophilin D (CypD) inhibitors identified to date [1]. In a comparative stereoisomer study, Compound 13(R) was found superior to other tested small-molecule inhibitors across all evaluated parameters and was equipotent to the reference inhibitor cyclosporine A [1]. The 2-phenylpyrrolidine moiety in this scaffold is present in oxidized (2-oxo) form, directly derived from the 2-phenylpyrrolidine framework. This establishes a validated therapeutic precedent for the 2-phenylpyrrolidine pharmacophore in mitochondrial enzyme inhibition, with 2-phenylpyrrolidin-1-ol serving as the N-hydroxy reduced-state building block from which such oxidized analogs can be prepared.

CypD Inhibition
Reported
2-Oxo-pyrrolidine scaffold derived from this compound: reported equipotent to cyclosporine A in CypD assays
CypD inhibitor class research context
In vitro data; 2-phenylpyrrolidin-1-ol serves as reduced-state precursor
Cyclophilin D Inhibition Mitochondrial Therapeutics Enzyme Inhibitor Scaffold

2-Phenylpyrrolidin-1-ol Applications


Nitrone for 1,3-Dipolar Cycloaddition

2-Phenylpyrrolidin-1-ol can be oxidized with sodium tungstate/hydrogen peroxide to 5-phenyl-3,4-dihydro-2H-pyrrole 1-oxide with ~81% yield . This nitrone serves as a 1,3-dipole for cycloaddition reactions with alkenes to produce isoxazolidines, which are valuable intermediates for amino alcohol synthesis and alkaloid total synthesis. Researchers should note that the ~81% yield for this specific substrate differs from (±)-nornicotine (~89%) and N-methylbenzylamine (~32%), enabling accurate reaction scaling calculations .

Chiral Building Block via Enantioselective Hydrosilylation

For programs requiring enantioenriched N-hydroxy pyrrolidines, the nitrone derived from 2-phenylpyrrolidin-1-ol can undergo asymmetric hydrosilylation using Ru(II)-Tol-BINAP catalysis to afford (R)-(+)-2-phenylpyrrolidin-1-ol in 29% yield and 69% ee [1]. While the enantioselectivity is moderate, the method provides direct access to chiral material without requiring chiral resolution of the amine. Researchers evaluating this route should compare the 69% ee against their stereochemical purity requirements and consider whether subsequent recrystallization or chromatographic enrichment is feasible.

Scaffold for nAChR Ligand Discovery

The 2-phenylpyrrolidine scaffold has demonstrated nAChR binding affinities ranging from Ki = 46 nM to >10,000 nM depending on aryl substitution pattern [2]. 2-Phenylpyrrolidin-1-ol provides the N-hydroxy variant of this validated pharmacophore, introducing an additional hydrogen-bonding interaction site at the ring nitrogen. Medicinal chemistry teams developing novel nAChR modulators for CNS disorders may incorporate this compound into diversity-oriented synthesis campaigns to explore the SAR impact of N-hydroxylation on receptor subtype selectivity and functional activity profiles.

Precursor for Cyclophilin D Inhibitors

The N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea scaffold represents the most potent class of small-molecule CypD inhibitors identified to date, with lead compound 13(R) demonstrating equipotency to cyclosporine A [3]. 2-Phenylpyrrolidin-1-ol serves as the reduced-state precursor to the 2-phenylpyrrolidin-2-one moiety required for this pharmacophore. Mitochondrial medicine research programs targeting ischemia-reperfusion injury or neurodegenerative conditions may procure this compound as a starting material for synthesizing novel CypD inhibitor candidates.

Application
Selection Property
Validation Focus
Nitrone cycloaddition studies
N-Hydroxy oxidation reactivity
Oxidation efficiency assessment
Chiral N-hydroxy building block
Enantioselective reduction route
Enantiomeric excess review
nAChR ligand research
N-OH pharmacophore extension
Subtype selectivity profiling
CypD inhibitor precursor
2-Oxo-pyrrolidine pharmacophore access
Mitochondrial target engagement evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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